BTCP maleate

Description

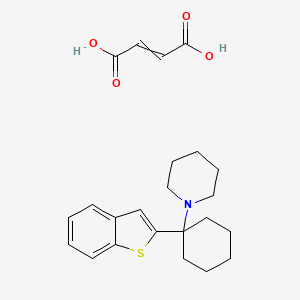

BTCP maleate (1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate) is a phencyclidine (PCP) analog and a potent dopamine transporter (DAT) inhibitor . It is synthesized as the maleate salt to enhance stability and electronic properties, attributed to the maleate moiety’s stereoelectronic effects, which improve reactivity in electrophilic substitutions and kinetic control in synthetic pathways . This compound exhibits high selectivity for the dopamine uptake complex, distinguishing it from other PCP derivatives that interact with σ or NMDA receptors . Its primary application lies in neuropharmacological research, particularly in studying dopamine reuptake mechanisms and addiction pathways .

Properties

Molecular Formula |

C23H29NO4S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;but-2-enedioic acid |

InChI |

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8) |

InChI Key |

AMTYJSWZECGJOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTCP maleate involves the introduction of a benzothiophenyl group to a cyclohexylpiperidine structure. The reaction conditions typically include the use of solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

BTCP maleate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

BTCP maleate has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving dopamine transporter inhibitors.

Biology: Employed in research to understand the role of dopamine transporters in neurological processes.

Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease.

Industry: Utilized in the development of new pharmaceuticals targeting the dopamine system.

Mechanism of Action

BTCP maleate exerts its effects by inhibiting the dopamine transporter, thereby increasing the levels of dopamine in the synaptic cleft. This inhibition is competitive, meaning that this compound binds to the same site on the transporter as dopamine, preventing dopamine from being reabsorbed into the presynaptic neuron. This leads to an increase in dopamine signaling, which can have various physiological effects .

Comparison with Similar Compounds

Structural Analogs: PCP, TCP, and MK-801

BTCP shares structural similarities with PCP and thienylcyclohexylpiperidine (TCP) but differs in pharmacological targets. Unlike PCP, which binds non-selectively to DAT and NMDA receptors, BTCP maleate selectively inhibits dopamine reuptake without significant affinity for NMDA or σ sites .

DAT Inhibitors: Cocaine and GBR-12909

This compound differs from cocaine in binding site specificity. While both inhibit DAT, BTCP displaces [³H]BTCP more effectively than [³H]cocaine, suggesting distinct binding domains on the transporter . GBR-12909, another DAT inhibitor, shows higher potency but lower selectivity, often interacting with serotonin transporters .

Selectivity Across Radioligands

This compound exhibits greater selectivity for [³H]BTCP-labeled DAT sites compared to [³H]cocaine sites. Derivatives like 1-(1-phenylcyclohexyl)piperidine (PCP analog) show reduced DAT affinity, highlighting BTCP’s unique benzo[b]thiophene group as critical for DAT interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.